![molecular formula C18H16ClN3OS B6525910 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1014196-04-3](/img/structure/B6525910.png)
2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
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Description
“2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs .
Scientific Research Applications
- Researchers have used it as a metal ion fluorescent probe, with excellent selectivity for detecting silver ions (Ag⁺) .
- Although not directly related to F2964-3033, its structural analogs (such as nicotinamide derivatives) have been computationally and experimentally investigated for antibacterial properties .
- Pyrazoline derivatives, including compounds similar to F2964-3033, have been used in antidepressants, antihypertensive drugs, anti-arrhythmics, and other therapeutic areas .
Fluorescent Probes and Imaging Agents
Antibacterial and Antibiofilm Activity
Medicinal Applications
Organic Nonlinear Optical Materials
Photoluminescent and Photorefractive Materials
Textile Industry (Fluorescent Whitening Agents)
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-20-17(23)12-24-18-21-11-16(13-6-3-2-4-7-13)22(18)15-9-5-8-14(19)10-15/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBIVWNISAJGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide |
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